tert-butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Tert-butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound with the molecular formula C16H17ClO5 and a molecular weight of 324.764. This compound is part of the chromenone family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 6-chloro-4-methyl-2-oxo-2H-chromen-7-ol with tert-butyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Hydrolysis: 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl acetic acid.
Oxidation: Quinone derivatives of the chromenone moiety.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. The chromenone moiety is known to interact with enzymes and receptors involved in inflammatory and cancer pathways. The compound may inhibit the activity of specific enzymes or modulate receptor signaling, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Tert-butyl 2-[(6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate
- Tert-butyl 2-[(6-chloro-4-methyl-2H-chromen-7-yl)oxy]acetate
Uniqueness
Tert-butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to the presence of both the tert-butyl ester and the 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl moieties. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C16H17ClO5 |
---|---|
Molecular Weight |
324.75 g/mol |
IUPAC Name |
tert-butyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C16H17ClO5/c1-9-5-14(18)21-12-7-13(11(17)6-10(9)12)20-8-15(19)22-16(2,3)4/h5-7H,8H2,1-4H3 |
InChI Key |
XCXDXVXNMVSHKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OC(C)(C)C |
Origin of Product |
United States |
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